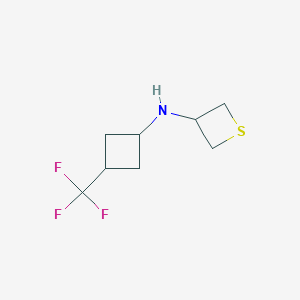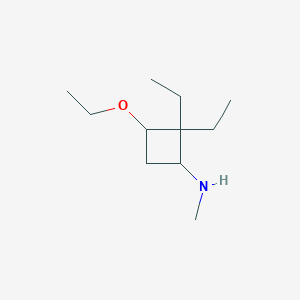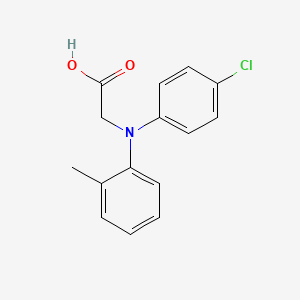
2-((4-Chlorophenyl)(o-tolyl)amino)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Chlorophenyl)(o-tolyl)amino)acetic acid is an organic compound that features a combination of a chlorophenyl group and an o-tolyl group attached to an amino acetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)(o-tolyl)amino)acetic acid typically involves the reaction of 4-chloroaniline with o-toluidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with chloroacetic acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of 2-((4-Chlorophenyl)(o-tolyl)amino)acetic acid can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Chlorophenyl)(o-tolyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-((4-Chlorophenyl)(o-tolyl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 2-((4-Chlorophenyl)(o-tolyl)amino)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and require detailed studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-Chlorophenyl)(m-tolyl)amino)acetic acid
- 2-((4-Chlorophenyl)(p-tolyl)amino)acetic acid
- 2-((4-Bromophenyl)(o-tolyl)amino)acetic acid
Uniqueness
2-((4-Chlorophenyl)(o-tolyl)amino)acetic acid is unique due to the specific positioning of the chlorophenyl and o-tolyl groups, which can influence its reactivity and interactions compared to its analogs. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H14ClNO2 |
|---|---|
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
2-(4-chloro-N-(2-methylphenyl)anilino)acetic acid |
InChI |
InChI=1S/C15H14ClNO2/c1-11-4-2-3-5-14(11)17(10-15(18)19)13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,18,19) |
InChI-Schlüssel |
YTVHTFALSYMGBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N(CC(=O)O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate](/img/structure/B13000507.png)
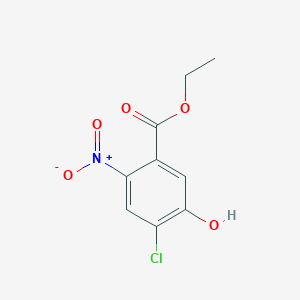
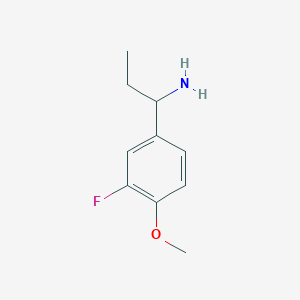
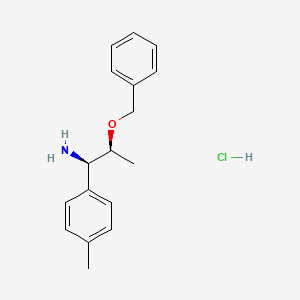
![3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B13000529.png)
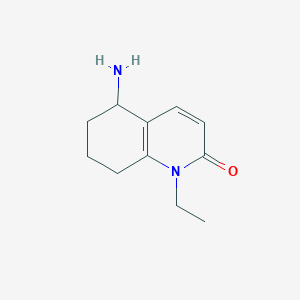
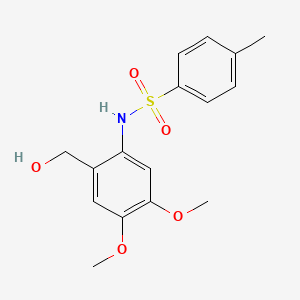
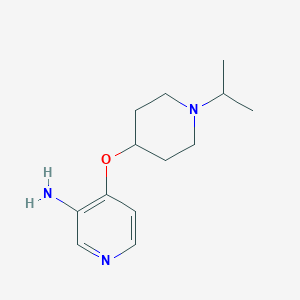
![N-([1,1'-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide](/img/structure/B13000556.png)
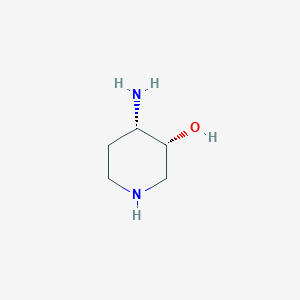
![N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13000562.png)
![5,7-Dimethylbenzo[d]isothiazole](/img/structure/B13000567.png)
